Structural Identity & Purity: A Defined Chemical Space Differentiating from Amide Isosteres
The compound's structural identity is its primary differentiator. It features a thioether-linked ethyl acetate side chain, unlike the closely researched imidazole thioacetanilide (ITA) class (e.g., compound 4a5) which contains an amide bond [1]. This critical difference in the linker region alters hydrogen-bonding capacity and metabolic stability. The compound is available from suppliers at a defined minimum purity of 95%+ , a key quality control metric directly comparable to other analogs where purity can vary significantly.
| Evidence Dimension | Chemical Class and Structural Features of the Side Chain |
|---|---|
| Target Compound Data | Ethyl 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate. Contains an ethyl ester moiety (thioether-ester). Supplier purity: 95%+. |
| Comparator Or Baseline | Imidazole Thioacetanilides (ITAs), e.g., compound 4a5. Contains an N-phenylacetamide moiety (thioether-amide). |
| Quantified Difference | Fundamental difference in the functional group at the 2-thio position: a hydrogen-bond accepting ester vs. a hydrogen-bond donating/accepting amide group. |
| Conditions | Chemical structure analysis by NMR/SMILES comparison (Chemenu Product Sheet, Zhan et al. 2009 publication). |
Why This Matters
This ester linkage provides orthogonal reactivity for further derivatization (e.g., hydrolysis to a carboxylic acid for bioconjugation) compared to an amide, directly impacting its utility in synthesizing diverse screening libraries.
- [1] Zhan, P., et al. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry. 2009. View Source
